MC-Val-Cit-PAB-VX765 is a specialized chemical compound utilized primarily in the field of targeted drug delivery, particularly in the development of antibody-drug conjugates (ADCs). This compound is a derivative of VX765, designed to enhance the specificity and efficacy of therapeutic agents by facilitating their selective release in target tissues. The compound's full chemical name is 6-maleimidohexanoyl-valyl-citrullyl-(4-aminobenzyl alcohol), which highlights its complex structure and functional groups that contribute to its biological activity and utility in medicinal chemistry.
MC-Val-Cit-PAB-VX765 is classified as a cathepsin B cleavable linker. It is synthesized for use in conjunction with various therapeutic agents, enabling the targeted delivery of drugs to specific cells or tissues while minimizing systemic toxicity. The compound has been referenced in multiple studies and patents, indicating its significance in ongoing research for cancer therapies and other diseases where targeted treatment is advantageous .
The synthesis of MC-Val-Cit-PAB-VX765 involves several steps, each crucial for obtaining a high-yield product with minimal impurities. A notable approach includes:
The molecular formula for MC-Val-Cit-PAB-VX765 is , with a molecular weight of approximately 375.436 g/mol. The compound features several key structural elements:
MC-Val-Cit-PAB-VX765 undergoes specific chemical reactions that are critical for its function as a linker in ADCs:
MC-Val-Cit-PAB-VX765 operates through a well-defined mechanism:
MC-Val-Cit-PAB-VX765 finds extensive application in:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4